SSEA-4 hexaose
Description
Properties
Molecular Formula |
C32H55NO26 |
|---|---|
Synonyms |
Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
Origin of Product |
United States |
Molecular Architecture and Glycostructural Features of Ssea 4 Hexaose
Definition as a Glycosphingolipid
SSEA-4 is classified as a glycosphingolipid (GSL). tandfonline.com GSLs are a class of lipids that are integral components of eukaryotic cell membranes. They are characterized by a hydrophobic ceramide lipid tail, which anchors the molecule within the cell's lipid bilayer, and a hydrophilic glycan (oligosaccharide) chain that extends into the extracellular space.
Specifically, SSEA-4 is a ganglioside, a subtype of glycosphingolipid, because its glycan chain contains at least one sialic acid residue (in this case, N-acetylneuraminic acid). nih.govpnas.org This terminal sialic acid imparts a negative charge to the molecule at physiological pH. SSEA-4 belongs to the globo-series of GSLs, a family of glycosphingolipids sharing a common core carbohydrate sequence. nih.govpnas.org
Detailed Glycan Structure of SSEA-4 Hexaose
The defining feature of SSEA-4 is its hexasaccharide chain. A "hexaose" indicates that the glycan portion is composed of six individual sugar units linked together. The precise structure of the this compound glycan is Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc. elicityl-oligotech.comnih.gov This chain is attached to a ceramide moiety, completing the glycosphingolipid structure.
The monosaccharide components and their linkages are critical to the molecule's three-dimensional shape and biological function.
| Position | Monosaccharide Unit | Linkage | Attached To |
|---|---|---|---|
| 6 (Terminal) | N-acetylneuraminic acid (Neu5Ac) | α2-3 | Galactose (5) |
| 5 | Galactose (Gal) | β1-3 | N-acetylgalactosamine (4) |
| 4 | N-acetylgalactosamine (GalNAc) | β1-3 | Galactose (3) |
| 3 | Galactose (Gal) | α1-4 | Galactose (2) |
| 2 | Galactose (Gal) | β1-4 | Glucose (1) |
| 1 (Core) | Glucose (Glc) | β1-1 | Ceramide |
Relationship within the Globo-Series Glycosphingolipid Family
The biosynthesis of SSEA-4 occurs within the globo-series pathway, a specific sequence of enzymatic reactions. pnas.org This pathway highlights the structural relationships between different members of the family.
The synthesis begins with globoside (B1172493) (Gb4). An enzyme, β1,3-galactosyltransferase V (β3GalT5), catalyzes the addition of a galactose molecule to Gb4, forming globopentaosylceramide, also known as Stage-Specific Embryonic Antigen-3 (SSEA-3). pnas.org SSEA-3 is the direct precursor to SSEA-4. tandfonline.compnas.org The final step in SSEA-4 synthesis is the addition of a sialic acid molecule to the terminal galactose of SSEA-3. This reaction is catalyzed by the enzyme ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3GAL2). nih.govnih.gov
This biosynthetic linkage means that the expression levels of SSEA-3 and the activity of the ST3GAL2 enzyme are critical determinants for the cellular abundance of SSEA-4.
Comparative Analysis with Related Glycans (e.g., SSEA-3, Globo H)
SSEA-4 shares a common biosynthetic precursor, SSEA-3, with another important globo-series glycosphingolipid, Globo H. This shared origin results in significant structural similarities, with crucial differences in their terminal monosaccharides that define their unique identities and biological functions.
SSEA-3 (Gb5) : As the direct precursor, SSEA-3 has a glycan structure identical to SSEA-4 except for the absence of the terminal sialic acid. Its structure is a pentasaccharide: Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer.
Globo H : Like SSEA-4, Globo H is also synthesized from SSEA-3. pnas.org However, instead of a sialyltransferase, an α1,2-fucosyltransferase (such as FUT-1 or FUT-2) adds a fucose sugar to the terminal galactose of SSEA-3. nih.gov Therefore, SSEA-4 and Globo H differ only in this terminal sugar. tandfonline.com The structure of Globo H is Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer.
The following table provides a comparative overview of these three related globo-series glycans.
| Feature | SSEA-4 | SSEA-3 (Gb5) | Globo H |
|---|---|---|---|
| Glycan Type | Hexasaccharide | Pentasaccharide | Hexasaccharide |
| Terminal Sugar | N-acetylneuraminic acid (Sialic Acid) | Galactose | Fucose |
| Precursor | SSEA-3 | Globoside (Gb4) | SSEA-3 |
| Synthesizing Enzyme (from SSEA-3) | ST3GAL2 (α2,3-sialyltransferase) | N/A (Is the precursor) | FUT-1/FUT-2 (α1,2-fucosyltransferase) |
| Full Glycan Structure | Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
Biosynthetic Pathways and Enzymatic Regulation of Ssea 4 Hexaose
Precursor Glycosphingolipids in the Biosynthetic Cascade of SSEA-4 Hexaose
The biosynthesis of this compound is part of the globo-series glycosphingolipid pathway. The core structure of globo-series glycosphingolipids begins with lactosylceramide (B164483) (Galβ1-4Glc-Cer). The addition of a galactose in an α1-4 linkage to lactosylceramide, catalyzed by Gb3 synthase, generates globotriaosylceramide (Gb3), which serves as a precursor for the globo-series gu.se. Further glycosylation steps lead to the formation of globotetraose (B1165421) (Gb4) by the addition of a β-linked N-acetylgalactosamine (GalNAc) to the terminal galactose of Gb3 nih.gov.
A crucial precursor directly preceding SSEA-4 in the biosynthetic pathway is Stage-Specific Embryonic Antigen-3 (SSEA-3). SSEA-3 is synthesized from Gb4 through the action of β1,3-galactosyltransferase V (β3GalT5), which adds a galactose in a β1-3 linkage to the terminal GalNAc of Gb4 nih.govpnas.org. The structure of SSEA-3 is Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer nih.gov. Thus, SSEA-3 (globopentaosylceramide) serves as the direct acceptor for the final glycosylation step that yields SSEA-4 nih.gov.
Identification and Characterization of Key Glycosyltransferases in this compound Synthesis
The synthesis of this compound from its precursors is mediated by specific glycosyltransferases. Two key enzymes have been identified and characterized for their roles in this pathway: β1,3-Galactosyltransferase V (β3GalT5) and ST3 Beta-Galactoside Alpha-2,3-Sialyltransferase 2 (ST3GAL2).
Role of β1,3-Galactosyltransferase V (β3GalT5) in Upstream Glycan Formation
β1,3-Galactosyltransferase V (β3GalT5), also known as SSEA-3 synthase, is a crucial enzyme in the biosynthesis of globo-series glycosphingolipids, specifically catalyzing the formation of SSEA-3 rndsystems.commybiosource.com. β3GalT5 belongs to the β-1,3-galactosyltransferase family and is synthesized as a type II membrane-bound glycoprotein (B1211001) primarily localized in the Golgi apparatus rndsystems.com. The enzyme catalyzes the transfer of galactose from UDP-galactose to the terminal N-acetylgalactosamine (GalNAc) of globotetraose (Gb4), forming the Galβ1-3GalNAc linkage characteristic of SSEA-3 nih.govmybiosource.com. This step is essential as SSEA-3 is the direct precursor for both SSEA-4 and Globo H nih.govpnas.org. β3GalT5 has been shown to use glycolipid LC3Cer as an efficient acceptor and also catalyzes the transfer of Gal to the terminal GalNAc unit of globoside (B1172493) GB4, thereby synthesizing GB5, also known as SSEA-3 mybiosource.com.
Mechanism of ST3 Beta-Galactoside Alpha-2,3-Sialyltransferase 2 (ST3GAL2) in this compound Formation
ST3 Beta-Galactoside Alpha-2,3-Sialyltransferase 2 (ST3GAL2) is the enzyme directly responsible for the synthesis of SSEA-4 from its precursor, SSEA-3 nih.govnih.gov. ST3GAL2 is a beta-galactoside alpha2-3 sialyltransferase that primarily catalyzes the transfer of sialic acid (N-acetylneuraminic acid; Neu5Ac) from the nucleotide sugar donor CMP-Neu5Ac onto acceptor glycoconjugates that terminate with a Galβ1-3GalNAc structure through an alpha2-3 linkage uniprot.orgabcam.comuniprot.org. SSEA-3 possesses this terminal Galβ1-3GalNAc structure, making it a suitable substrate for ST3GAL2 nih.govuniprot.org. The addition of sialic acid to the terminal galactose of SSEA-3 by ST3GAL2 results in the formation of the Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer structure of SSEA-4 nih.govnih.gov. ST3GAL2 is primarily involved in the terminal sialylation of ganglio and globo series glycolipids uniprot.orgabcam.com. It is synthesized as a type II membrane protein localized in the trans-Golgi network rndsystems.com.
Regulatory Mechanisms Governing this compound Biosynthesis
The expression of this compound is not static but is subject to various regulatory mechanisms that control the activity and availability of the biosynthetic enzymes, particularly β3GalT5 and ST3GAL2.
Transcriptional and Translational Control of Biosynthetic Enzymes
The regulation of SSEA-4 biosynthesis occurs, in part, at the transcriptional and translational levels of the genes encoding β3GalT5 and ST3GAL2 biologynotesonline.com. Transcriptional regulation involves transcription factors and regulatory proteins that bind to specific DNA sequences, influencing the rate of mRNA production for these enzymes biologynotesonline.com. Post-transcriptional mechanisms, such as mRNA processing and stability, and translational control, which affects the efficiency of protein synthesis from mRNA templates, also play roles in determining the cellular levels of functional β3GalT5 and ST3GAL2 biologynotesonline.com. Studies have examined the expression levels of B3GALT5 and ST3GAL2 genes in various contexts, including cancer tissues, suggesting that their transcription is regulated researchgate.netresearchgate.net. For instance, high expression of B3GALT5 has been associated with advanced stages and poor outcomes in hepatocellular carcinoma researchgate.net. Similarly, altered expression levels of ST3GAL2 have been linked to various cancers and associated with prognosis researchgate.net.
Cellular Context-Dependent Expression of SSEA-4 Glycans
The expression of SSEA-4 glycans is highly dependent on the cellular context, exhibiting differential patterns during development, differentiation, and in various cell types, including cancer cells and stem cells nih.govaacrjournals.orggoogle.com. SSEA-4 is a known marker for pluripotent stem cells, including human embryonic stem cells (hESCs), and is typically lost upon differentiation nih.govaacrjournals.orggoogle.com. However, its expression is retained or re-expressed in certain adult stem cell populations and is frequently observed in various cancers aacrjournals.orggoogle.compnas.org. The cellular context influences the availability of precursor glycosphingolipids and the expression and activity of the glycosyltransferases (β3GalT5 and ST3GAL2) required for SSEA-4 synthesis nih.govresearchgate.net. For example, the expression of SSEA-4 in solid tumor cell lines but not in leukemic cell lines, despite the presence of ST3GAL2 in both, suggests that other factors or the availability of the SSEA-3 precursor may differ between these cell types nih.gov. Furthermore, changes in the cellular environment, such as those occurring during epithelial-to-mesenchymal transition (EMT) in cancer, can influence SSEA-4 expression and its association with cellular properties like adhesion and migration nih.gov. The expression of SSEA-4 has also been observed in specific progenitor cell populations in normal tissues, highlighting the complexity of its cellular context-dependent expression mdpi.com.
Table 1: Key Enzymes in SSEA-4 Biosynthesis
| Enzyme Name | Abbreviation | Role in SSEA-4 Synthesis | PubChem CID |
| β1,3-Galactosyltransferase V | β3GalT5 | Synthesizes SSEA-3 from Gb4 | 11488856 |
| ST3 Beta-Galactoside Alpha-2,3-Sialyltransferase 2 | ST3GAL2 | Synthesizes SSEA-4 from SSEA-3 by adding sialic acid | 10278 |
Table 2: Precursor Glycosphingolipids in SSEA-4 Biosynthesis
| Compound Name | Structure (Glycan Portion) | Role in SSEA-4 Synthesis | PubChem CID |
| Lactosylceramide | Galβ1-4Glc | Initial core structure | 441368 |
| Globotriaosylceramide | Galα1-4Galβ1-4Glc | Precursor to Gb4 | 53478058 |
| Globotetraose | GalNAcβ1-3Galα1-4Galβ1-4Glc | Precursor to SSEA-3 | 53478059 |
| Stage-Specific Embryonic Antigen-3 | Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | Direct precursor to SSEA-4 | 53478060 |
| Stage-Specific Embryonic Antigen-4 | Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | Final product | 24834611 |
Chemoenzymatic and Synthetic Methodologies for this compound in Research
The complex nature of glycans like SSEA-4 necessitates sophisticated methods for their synthesis and modification for research purposes. Both purely chemical and chemoenzymatic approaches have been developed to produce this compound and its analogues. Chemoenzymatic methods leverage the specificity of enzymatic glycosylation reactions in conjunction with chemical steps to assemble complex carbohydrate structures.
Strategies for In Vitro Enzymatic Synthesis of this compound
In vitro enzymatic synthesis offers a powerful route for producing this compound and related glycans. This approach relies on the use of isolated glycosyltransferases and their corresponding sugar nucleotide donors. For the synthesis of SSEA-4, this typically involves enzymes that sequentially add monosaccharides to a growing acceptor molecule, using activated sugar nucleotides such as UDP-Gal, UDP-GalNAc, and CMP-Neu5Ac.
Significant progress has been made in achieving large-scale enzymatic synthesis of cancer-associated antigens like SSEA-4. This is often accomplished by utilizing overexpressed glycosyltransferases, frequently produced in host organisms like Escherichia coli. A critical component for the economic feasibility of large-scale enzymatic synthesis is the implementation of effective sugar nucleotide regeneration systems, which reduce the cost and overcome potential feedback inhibition issues associated with released nucleoside phosphates.
Enzymatic synthesis can be advantageous due to its specificity and ability to produce complex glycans that are challenging to synthesize purely chemically. Strategies like one-pot enzymatic synthesis, where multiple enzymes and substrates are combined in a single reaction vessel, mimicking the in vivo biosynthetic assembly line, have also been explored for glycans including SSEA-4.
Chemical Synthetic Routes for this compound Analogues
Chemical synthesis provides the flexibility to create this compound analogues with specific modifications and functional groups that may not be accessible through enzymatic methods alone. Convergent synthetic strategies are commonly employed, involving the preparation of smaller, readily available carbohydrate building blocks that are then coupled together to form the larger SSEA-4 structure.
A key challenge in the chemical synthesis of complex glycans is achieving stereoselective glycosylation, ensuring that the sugar linkages are formed with the correct orientation (alpha or beta). For SSEA-4, the formation of the α2-3 sialic acid linkage is particularly important. Specialized methods for constructing α-sialosides with high stereoselectivity have been developed and successfully applied in the synthesis of the SSEA-4 glycan moiety.
Chemical synthesis has enabled the creation of various this compound analogues for research purposes. Examples include fluorescent analogues, which have been synthesized to study the behavior and interactions of SSEA-4 in cell membranes. These fluorescent derivatives have been shown to retain the biophysical properties of native glycosphingolipids. Analogues incorporating other modifications, such as azido (B1232118) groups, have also been synthesized, for instance, in the context of evaluating the immunogenicity of cancer vaccine candidates.
Functionalization Techniques for this compound Derivatives in Research Probes
Functionalization of this compound derivatives is crucial for their application as research probes, allowing for their detection, immobilization, or conjugation to other molecules. The introduction of specific functional groups enables researchers to study SSEA-4's interactions and localization in biological systems.
Common functionalization techniques involve incorporating linkers containing reactive groups such as amines or alkynes at specific positions on the this compound structure nih.gov. These functionalized glycans can then be conjugated to a variety of molecules, including proteins, solid supports, or fluorescent tags. For example, SSEA-4 glycans have been functionalized with biotin (B1667282), a small molecule that binds strongly to streptavidin, allowing for easy immobilization or detection. The use of deuterated lipids attached to the SSEA-4 glycan has also been reported for specific research applications.
Biological Functions and Cellular Roles of Ssea 4 Hexaose in Select Systems
Developmental Biology and Pluripotency Marker Characteristics of SSEA-4 Hexaose
SSEA-4 is widely used as a cell surface marker to identify human pluripotent stem cells. mdpi.comtcichemicals.com Its expression is tightly regulated during early development and differentiation. mdpi.comnih.gov
Expression Dynamics during Early Embryogenesis and Preimplantation Development
During human preimplantation development, SSEA-3 and SSEA-4 are initially observed on the pluripotent cells of the inner cell mass. nih.govglykogen.com As development progresses and cells begin to differentiate, the expression of SSEA-4 is downregulated. nih.govmdpi.comresearchgate.net This restricted expression pattern in the inner cell mass highlights its association with pluripotency in the early embryo.
This compound as an Identifier for Pluripotent Stem Cells and Induced Pluripotent Stem Cells
SSEA-4 is a commonly used surface marker for characterizing human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). tcichemicals.comresearchgate.netfrontiersin.org Its presence on the cell surface is indicative of an undifferentiated state. tcichemicals.comresearchgate.netfrontiersin.org Studies utilize antibodies against SSEA-4 for identifying and isolating pluripotent cell populations, including in commercially available kits for immunocytochemistry. fishersci.se
While SSEA-4 expression is strongly associated with pluripotency, research suggests that its expression is not strictly essential for maintaining the undifferentiated state of hESCs. mdpi.comnih.gov Depletion of glycosphingolipids, including SSEA-4, did not significantly affect other pluripotency markers or the ability of hESCs to differentiate. mdpi.comnih.gov This indicates that while SSEA-4 is a characteristic marker, its primary functional roles may lie more in the processes of cellular differentiation and the survival of differentiated lineages. mdpi.com
Changes in this compound Expression during Cellular Differentiation and Lineage Commitment
A key characteristic of SSEA-4 expression is its downregulation upon the differentiation of hESCs. nih.govmdpi.comresearchgate.net As pluripotent stem cells commit to specific lineages, SSEA-4 expression decreases or is lost. nih.govmdpi.comnih.gov This dynamic change in expression makes SSEA-4 a useful indicator of the differentiation status of stem cells.
However, SSEA-4 expression is not limited to pluripotent stem cells. It has also been observed in some adult stem and progenitor cell populations, such as mesenchymal stem cells (MSCs) and neural progenitor cells, as well as certain differentiated cells like neurons, erythrocytes, and corneal epithelial cells. mdpi.comnih.govnih.gov The presence of SSEA-4 on these more committed or differentiated cell types suggests additional roles beyond marking pluripotency, potentially related to cell-cell interactions or specific tissue functions. mdpi.comnih.gov
Molecular Recognition and Binding Interactions of this compound
The carbohydrate structure of this compound facilitates specific molecular recognition and binding interactions, influencing cellular behavior.
Role of this compound in Cell Adhesion Modulation to Extracellular Matrix Components
SSEA-4, as a glycosphingolipid, is implicated in cell adhesion processes. nih.govresearchgate.net Increased cell-surface expression of SSEA-4 has been associated with changes in cell-cell interactions and altered adhesion to the extracellular matrix (ECM). nih.govnih.govresearchgate.net Studies, particularly in the context of cancer, have shown that SSEA-4 expression can influence cellular adhesion and contribute to a migratory phenotype. nih.govnih.govresearchgate.net For example, stable knockdown of SSEA-4 synthesis in certain cancer cells resulted in decreased cellular adhesion to different extracellular matrices. nih.govnih.gov This suggests that the presence and levels of this compound on the cell surface play a role in modulating how cells interact with their surrounding environment, including ECM components. nih.govnih.gov
Data Table: Lectin Binding to SSEA-4 Expressing hESCs
| Lectin Name | Binding to SSEA-4+ hESCs (%) | Binding Localization on hESCs (relative to SSEA-4) | Source |
| Lycopersicon esculentum (TL) | Similar to SSEA-4 | Similar to SSEA-4 | Based on nih.gov |
| Ricinus communis agglutinin (RCA) | Similar to SSEA-4 | Similar to SSEA-4 | Based on nih.gov |
| Concanavalin A (Con A) | Similar to SSEA-4 | Similar to SSEA-4 | Based on nih.gov |
| Dolichos biflorus agglutinin (DBA) | Did not bind | Did not bind | Based on nih.gov |
| Lotus tetragonolobus (LTL) | Did not bind | Did not bind | Based on nih.gov |
| Phaseolus vulgaris leuco- (PHA-L) | Partial binding | Partial binding | Based on nih.gov |
| Vicia villosa agglutinin (VVA) | Partial binding | Partial binding | Based on nih.gov |
| Ulex europaeus agglutinin (UEA) | Partial binding | Partial binding | Based on nih.gov |
| Phaseolus vulgaris erythro- (PHA-E) | Partial binding | Partial binding | Based on nih.gov |
| Maackia amurensis (MAA) | Partial binding | Partial binding | Based on nih.gov |
Note: Binding percentages in nih.gov ranged from 4% to 99%. The table summarizes the general findings regarding similarity or lack of binding to SSEA-4 positive regions.
Data Table: SSEA-4 Expression in Cancer Tissues
| Cancer Type | SSEA-4 Expression in Fresh Frozen (FF) Samples | Source |
| Ovarian Cancer | Prominent but heterogeneous (86% positive) | Based on aacrjournals.orgbiorxiv.org |
| Pancreatic Cancer | Prominent but heterogeneous (83% positive) | Based on aacrjournals.orgbiorxiv.org |
| Gastric Cancer | Prominent but heterogeneous (89% positive) | Based on aacrjournals.orgbiorxiv.org |
Note: Data derived from immunohistochemistry analysis of fresh frozen tissue samples. aacrjournals.orgbiorxiv.org
Characterization of this compound-Laminin Interactions
SSEA-4 has been reported to be involved in laminin (B1169045) binding through interactions with the laminin receptor, laminin-binding protein 34/67 nih.gov. Tumor cells' increased invasiveness is associated with their ability to attach to laminin nih.gov. Inhibition of SSEA-4 synthesis has been shown to result in decreased cellular adhesion to different extracellular matrices nih.gov.
Identification of this compound-Binding Proteins (e.g., FKBP4)
Studies have identified proteins that bind directly to SSEA-4. Using affinity capture and glycan microarray techniques in breast cancer cell lines, the intracellular FK-506 binding protein 4 (FKBP4) was identified as a direct binding partner of SSEA-4 nih.gov. Another SSEA-4 binding protein identified through affinity capture in breast cancer cells is galectin-8 pnas.org.
Functional Implications of this compound in Cell Phenotypes
SSEA-4 expression is associated with significant changes in cell phenotypes, particularly in the context of cancer and fibrosis. Increased cell-surface SSEA-4 expression has been linked to the loss of cell-cell interactions and the acquisition of a migratory phenotype nih.govglykogen.com.
Influence on Cell Proliferation and Migration
Aberrant expression of SSEA-4 confers tumor cells with malignant stem-like traits, including proliferation and migration biorxiv.orgaacrjournals.orgbiorxiv.org. In prostate cancer cells, SSEA-4-positive cells formed fibroblast-like colonies with limited cell-cell contacts and showed increased expression of epithelial-to-mesenchymal transition and mesenchymal markers, while SSEA-4-negative cells formed cobblestone-like epithelial colonies nih.gov. SSEA-4-positive cells were also observed to escape from adhesive colonies and form invadopodia-like migratory structures nih.gov. Knockdown of ST3GAL2, the enzyme responsible for SSEA-4 synthesis, suppressed the migration and invasiveness of fibrotic buccal mucosal fibroblasts nih.gov.
In the context of oral submucous fibrosis (OSF), sorted SSEA-4-positive fibrotic buccal mucosal fibroblasts (fBMFs) demonstrated higher colony-forming efficiency and collagen contractility compared to SSEA-4-negative cells researchgate.net. Knockdown of ST3GAL2 in fBMFs suppressed collagen contraction, migration, invasiveness, and wound healing capability nih.gov.
While SSEA-4 is a marker for pluripotent stem cells, studies on Wharton's jelly-derived mesenchymal stem/stromal cells (WJ-MSCs) showed that despite elevated expression of stemness-related genes, SSEA-4-positive cells did not differ in their proliferation and clonogenicity potential from initial and negative populations frontiersin.org. However, SSEA-4-positive cells formed smaller spheroids and exhibited increased survival under 3D conditions frontiersin.org.
Participation in Cellular Signal Transduction Pathways
Glycosphingolipids like SSEA-4 play essential roles in cell adhesion, proliferation, and signal transduction biorxiv.orgaacrjournals.orgbiorxiv.org. In prostate cancer cells, SSEA-4 was found to be enriched and colocalized with active pPI3K, pAkt, and pSrc in invadopodia-like migratory structures, suggesting its involvement in these signaling pathways nih.gov.
A study on breast cancer cells demonstrated that knockdown of β3GalT5, an enzyme involved in globo-series glycosphingolipid synthesis, could disrupt the complex formation of SSEA-3/SSEA-4/Globo-H with FAK/CAV1/AKT/RIP, leading to the dissociation of RIP and its interaction with FADD, thus triggering cancer cell apoptosis and suppressing metastasis pnas.org. This suggests that external globo-series glycosphingolipids, including SSEA-4, regulate internal downstream signaling in breast cancer progression pnas.org.
Role of this compound in Myofibroblast Activity and Fibrotic Processes
SSEA-4 has been implicated in myofibroblast activity and fibrotic processes, particularly in oral submucous fibrosis (OSF) nih.govnih.gov. SSEA-4 expression is significantly increased in areca quid chewing-associated OSF tissues compared to normal oral mucosa nih.govnih.gov. Arecoline, a component of areca quid, dose-dependently activated SSEA-4 expression in primary human normal buccal mucosal fibroblasts (BMFs) nih.gov. SSEA-4-positive cells sorted from fibrotic BMFs (fBMFs) exhibit higher myofibroblast activity, including increased colony-forming unit, collagen gel contraction, and α-smooth muscle actin (α-SMA) expression, compared to SSEA-4-negative cells nih.govresearchgate.net. Silencing ST3GAL2, which suppresses SSEA-4 expression, was found to repress arecoline-induced myofibroblast activity in BMFs nih.gov. These findings highlight SSEA-4 as a critical marker and potential therapeutic target for mediating myofibroblast transdifferentiation in OSF nih.govnih.gov.
Immunobiological Antigenicity of this compound
SSEA-4 is a carbohydrate antigen that serves as an epitope on globo-series glycosphingolipids mdpi.combiolegend.com. It is recognized by specific antibodies, such as the MC813-70 antibody, which recognizes the terminal sialic acid on GL-7 mdpi.comscbt.com. SSEA-4 is widely used as a cell surface marker to identify human pluripotent stem cells mdpi.com. Its expression is abundant in preimplantation human embryos and human embryonic stem cells, and it is downregulated upon cell differentiation mdpi.com. SSEA-4 has also been observed in adult stem and progenitor cells and some differentiated cells, including a significant population in rabbit peripheral blood and bone marrow mononuclear cells that co-express CD45 and B-cell markers mdpi.com.
The antigenicity of SSEA-4 makes it a potential target for immunotherapies, particularly in cancers where it is overexpressed biorxiv.orgaacrjournals.orgbiorxiv.orgnih.gov. Anti-SSEA-4 antibodies have been shown to induce complement-dependent cytotoxicity against SSEA-4-expressing cancer cells in vitro and inhibit tumor growth in experimental models nih.gov. SSEA-4 is considered an attractive tumor-associated antigen for CAR-T cell therapy biorxiv.orgaacrjournals.orgbiorxiv.org. Pre-clinical studies have demonstrated that SSEA-4-targeting CAR-T cells effectively eliminate SSEA-4-positive cancer cells in vitro and show anti-tumor responses in vivo biorxiv.orgaacrjournals.orgbiorxiv.org. The specificity of anti-SSEA-4 antibodies and CAR-T cells targeting SSEA-4 has been confirmed by blocking experiments using soluble this compound biorxiv.orgaacrjournals.orgbiorxiv.org.
Characteristics as an Immunological Epitope
This compound serves as a carbohydrate antigen and a defined carbohydrate epitope on glycolipids biolegend.comuiowa.edu. As a carbohydrate-based antigen, it is recognized by the immune system glykogen.com. The terminal sialic acid residue of SSEA-4 plays a crucial role in its binding to certain antibodies researchgate.net. Studies involving crystal structures of antibodies bound to the SSEA-4 glycan headgroup have shown that the glycan adopts a horseshoe-shaped conformation, likely sitting flat against the cell membrane, allowing antibody interaction researchgate.net. The terminal sialic acid appears to be dominant in dictating the specificity of some anti-SSEA-4 antibodies researchgate.net.
Associations with Specific Bacterial Pathogens (e.g., Clostridium perfringens, Mycobacterium tuberculosis)
This compound has been shown to bind specifically to certain bacterial pathogens, including Clostridium perfringens and Mycobacterium tuberculosis, with high affinity biosynth.com.
Research indicates that Clostridium perfringens alpha-toxin, a bacterial phospholipase C and a significant virulence factor, recognizes and interacts with gangliosides nih.gov. While C. perfringens alpha-toxin is known to specifically interact with GM1a, a related ganglioside, studies utilizing glycan arrays have included this compound to investigate bacterial interactions with various glycan structures nih.govi-repository.nets-bio.com. These arrays are useful tools for analyzing the interaction of microorganisms and glycan-binding proteins s-bio.com.
In the context of Mycobacterium tuberculosis, lipoproteins are recognized as virulence factors researchgate.net. While the precise interaction between this compound as a host glycan and M. tuberculosis is an area of ongoing research, studies on mycobacterial lipoproteins have identified modifications that include a hexose (B10828440) researchgate.net. This suggests that carbohydrate structures play a role in the biology of M. tuberculosis virulence factors. The specific high-affinity binding of this compound to Mycobacterium tuberculosis biosynth.com highlights a potential area for further investigation into host-pathogen interactions and the role of specific glycans in the pathogenesis of tuberculosis.
Advanced Methodologies for the Investigation of Ssea 4 Hexaose
Analytical Techniques for SSEA-4 Hexaose Detection and Quantification
Analyzing SSEA-4 expression and levels requires a range of sophisticated techniques capable of identifying this specific glycosphingolipid in complex biological samples.
Immunochemical Staining Methodologies (Immunohistochemistry, Immunofluorescence) for Tissue and Cell Samples
Immunohistochemistry (IHC) and Immunofluorescence (IF) are widely used techniques to visualize the localization and expression levels of SSEA-4 in tissue sections and cultured cells nih.govaacrjournals.orgbiorxiv.orgbiorxiv.org. These methods rely on the specificity of antibodies that bind to the SSEA-4 glycan epitope. For IHC, enzyme-labeled secondary antibodies are typically used to produce a colored precipitate at the site of SSEA-4 binding, allowing for visualization under a light microscope tcichemicals.com. IF employs fluorescently labeled secondary antibodies, enabling detection with a fluorescence microscope aacrjournals.orgbiorxiv.orgbiorxiv.org. Studies have successfully utilized IHC to demonstrate high SSEA-4 expression in various cancer tissues, including glioblastoma multiforme, ovarian, pancreatic, and gastric cancers nih.govaacrjournals.orgbiorxiv.orgbiorxiv.org. IF has also been used to confirm SSEA-4 expression in cancer cell lines aacrjournals.orgbiorxiv.orgbiorxiv.org. Notably, the preparation of samples is crucial for successful SSEA-4 immunostaining; for instance, treatment of fresh frozen tumor tissue sections with organic solvents commonly used in formalin-fixed paraffin-embedded (FFPE) protocols can result in signal loss, indicating that FFPE may not be suitable for SSEA-4 detection aacrjournals.orgbiorxiv.orgbiorxiv.org. Blocking with soluble this compound can be used as a negative control to confirm the specificity of the anti-SSEA-4 antibody staining aacrjournals.orgbiorxiv.orgbiorxiv.org.
Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) for Phenotypic Analysis and Cell Population Isolation
Flow cytometry (FCM) and FACS are powerful tools for analyzing SSEA-4 expression at the single-cell level and for isolating SSEA-4-positive cell populations nih.govaacrjournals.orgbiorxiv.orgbiorxiv.orgtcichemicals.comnih.govfrontiersin.orgnih.gov. In flow cytometry, cells are labeled with fluorescently conjugated antibodies specific for SSEA-4 and then passed through a laser beam tcichemicals.com. The scattered light and fluorescence emitted by each cell are detected, providing quantitative information on SSEA-4 expression within a heterogeneous cell population tcichemicals.com. FACS takes this a step further by using the fluorescence signal to physically separate cells based on their SSEA-4 expression levels nih.govfrontiersin.orgnih.gov. This allows for the isolation of highly pure populations of SSEA-4-positive cells for further downstream analysis or culture nih.govfrontiersin.orgnih.gov. Flow cytometry has been used to analyze SSEA-4 expression in various cancer cell lines and mesenchymal stem cells nih.govaacrjournals.orgbiorxiv.orgbiorxiv.orgfrontiersin.org. FACS has been successfully employed to enrich SSEA-4+ cell content from mixed populations, demonstrating its utility in isolating specific cell subpopulations frontiersin.orgnih.gov.
Chromatographic and Spectrometric Approaches for Glycan Profiling (e.g., Thin-Layer Chromatography Immunostaining, Mass Spectrometry)
Chromatographic and spectrometric methods are essential for the detailed analysis of this compound structure and for profiling complex glycosphingolipids. Thin-Layer Chromatography (TLC) immunostaining is a technique where glycolipids are separated by TLC based on their mobility and then detected using specific antibodies, similar to immunostaining on tissues nih.govtcichemicals.com. This method allows for the simultaneous separation and detection of multiple glycolipids, requiring minimal sample pretreatment tcichemicals.com. Mass Spectrometry (MS) provides highly sensitive and detailed structural information about glycans nih.govbiosynth.com. MALDI-MS profiling has been used to analyze gangliosides, including SSEA-4, based on their mass-to-charge (m/z) values nih.gov. MS analysis can confirm the presence and characterize the structure of this compound elicityl-oligotech.comnih.gov. Glycan arrays, which immobilize various glycan structures on a surface, can also be used to assess the binding specificity of antibodies or other proteins to this compound nih.govs-bio.com.
Molecular Biological Assays for this compound Biosynthesis Enzyme Expression (e.g., qPCR)
While SSEA-4 itself is a glycolipid and not directly encoded by a gene, its biosynthesis is dependent on specific enzymes, such as ST3GAL2 nih.govnih.govpnas.org. Molecular biological assays, such as quantitative real-time PCR (qPCR), can be used to measure the expression levels of the genes encoding these biosynthetic enzymes nih.govfrontiersin.org. Changes in the mRNA levels of enzymes like ST3GAL2 can provide insights into the potential for SSEA-4 synthesis within cells or tissues nih.gov. Studies have used qPCR to demonstrate the upregulation of ST3GAL2 in SSEA-4 positive cell populations nih.gov. However, it is important to note that measuring enzyme gene expression by qPCR does not directly quantify SSEA-4 levels frontiersin.org.
Experimental Manipulation of SSEA-4 Expression and Function
Investigating the biological roles of SSEA-4 often involves experimentally altering its expression or function.
Genetic Perturbation Strategies Targeting this compound Biosynthetic Enzymes (e.g., shRNA-mediated knockdown)
Genetic perturbation strategies, such as using short hairpin RNA (shRNA), can be employed to reduce the expression of enzymes involved in SSEA-4 biosynthesis, thereby decreasing SSEA-4 levels nih.govaxxam.comsigmaaldrich.com. shRNA is a type of RNA interference that leads to the degradation of target mRNA sigmaaldrich.com. By designing shRNAs to target the mRNA of enzymes like ST3GAL2, researchers can effectively knock down the expression of these enzymes nih.gov. Lentiviral-based shRNA vectors can be used to achieve stable suppression of gene expression nih.govaxxam.com. Knockdown of ST3GAL2 using shRNA has been shown to impair SSEA-4 expression in cell lines nih.gov. This genetic manipulation allows for the study of the functional consequences of reduced SSEA-4 levels on cellular behavior, such as cell adhesion nih.gov.
Application of Soluble this compound as Blocking Agents in Binding Assays
Soluble this compound is frequently employed as a blocking agent in various binding assays to confirm the specificity of antibodies or other SSEA-4-binding molecules. This technique relies on the principle of competitive inhibition, where the soluble glycan competes with the SSEA-4 epitope present on cell surfaces or immobilized substrates for binding to a detection reagent, typically an antibody.
In practice, this involves pre-incubating the SSEA-4-binding antibody or probe with a sufficient concentration of soluble this compound before applying it to the sample. If the binding signal is significantly reduced or eliminated after pre-incubation with soluble this compound, it indicates that the antibody or probe is specifically binding to the SSEA-4 epitope. Conversely, if the signal remains unchanged, the binding is likely non-specific or directed against a different determinant.
This blocking strategy is particularly valuable in:
Immunohistochemistry (IHC): To confirm the specificity of anti-SSEA-4 antibodies staining tissue sections. Studies have shown that pre-incubation of anti-SSEA-4 antibodies with soluble this compound abolishes or reduces staining on SSEA-4-positive tissues, while pre-incubation with related glycans like SSEA-3 hexaose does not affect the staining, demonstrating the specificity of the SSEA-4 antibody. biorxiv.orgaacrjournals.orgbiorxiv.org
Flow Cytometry (FC): To validate the specificity of SSEA-4 antibody staining on cell populations. Blocking with soluble this compound can lead to a loss of SSEA-4 signal on flow cytometry plots, confirming that the antibody is indeed binding to the SSEA-4 epitope on the cell surface. biorxiv.orgaacrjournals.orgbiorxiv.orgnih.gov
ELISA and Western Blot: To assess the specificity of antibody binding to SSEA-4 in lysates or purified samples.
Detailed research findings highlight the effectiveness of this approach. For instance, in studies investigating SSEA-4 expression in cancer tissues and cell lines, the specificity of the anti-SSEA-4 antibody (clone MC-813-70 or GTX48037) was confirmed by blocking experiments using soluble this compound. biorxiv.orgaacrjournals.orgbiorxiv.orgnih.gov The loss of signal upon blocking with this compound, but not with SSEA-3 hexaose, provided strong evidence for the antibody's specificity towards the SSEA-4 glycan structure. biorxiv.orgaacrjournals.orgbiorxiv.org
Utilization of this compound Conjugates (e.g., with proteins, biotin) for Probe-Based Studies
This compound can be chemically conjugated to various molecules, such as proteins (like Bovine Serum Albumin - BSA or Human Serum Albumin - HSA) or small tags like biotin (B1667282), to create probes and immunogens for diverse research applications. These conjugates enable the study of SSEA-4 interactions and the generation of SSEA-4-specific antibodies.
Examples of this compound conjugates and their applications include:
Protein Conjugates (e.g., SSEA-4-BSA, SSEA-4-HSA): Conjugating this compound to carrier proteins like BSA or HSA can enhance its immunogenicity, making it suitable for generating antibodies against the SSEA-4 epitope. These protein conjugates can be used to immunize animals, eliciting an immune response that produces antibodies recognizing the SSEA-4 glycan. elicityl-oligotech.com Furthermore, these conjugates can serve as antigens in assays like ELISA to detect the presence of anti-SSEA-4 antibodies in serum or other biological samples.
Biotin Conjugates: Attaching biotin to this compound creates a versatile probe that can be detected using streptavidin-based systems, which offer high affinity and various detection options (e.g., fluorescently labeled streptavidin, enzyme-conjugated streptavidin). SSEA-4-biotin conjugates can be used in applications such as:
Glycan-binding assays: To identify proteins, lectins, or other molecules that bind to SSEA-4. The biotinylated glycan can be immobilized or used in solution to capture binding partners, which are subsequently detected using streptavidin. elicityl-oligotech.comthermofisher.combiolegend.com
Flow cytometry: To detect cells expressing SSEA-4 binding partners on their surface.
Immunohistochemistry: To probe for SSEA-4 binding sites in tissue sections.
The creation of these conjugates involves specific chemical linking strategies to attach the glycan to the desired molecule while preserving the integrity and accessibility of the SSEA-4 epitope. Companies specializing in glycochemicals offer this compound with various functionalizations (e.g., amine, alkyne) to facilitate conjugation reactions. elicityl-oligotech.comelicityl-oligotech.com
Glycan Array Technology for Comprehensive Binding Characterization of this compound
Glycan array technology is a powerful high-throughput method used to investigate the binding specificity of proteins, antibodies, viruses, or cells to a wide range of immobilized carbohydrate structures. zbiotech.comgoogle.commdpi.com When applied to this compound, this technology allows for the comprehensive characterization of molecules that interact with this specific glycan.
In the context of this compound, glycan arrays can be designed to either:
Feature this compound among a panel of other glycans to identify molecules that bind to SSEA-4 and assess the specificity of these interactions compared to other carbohydrate structures.
Present variations or fragments of the SSEA-4 structure to pinpoint the minimal binding epitope.
This technology provides detailed insights into glycan-recognition profiles, which are crucial for understanding the biological roles of this compound in various physiological and pathological processes.
Design and Fabrication of this compound-Containing Glycan Arrays
The fabrication of glycan arrays containing this compound involves several key steps:
Glycan Preparation: Obtaining or synthesizing this compound and other relevant glycans in a purified form. This compound can be synthesized or sourced from specialized suppliers. elicityl-oligotech.combiosynth.com
Functionalization: Modifying the glycans with a chemical linker (e.g., amine, alkyne) that allows for their stable attachment to a solid surface. elicityl-oligotech.comelicityl-oligotech.comgoogle.com Aminoglycans are commonly used for immobilization onto activated surfaces. google.comgoogle.com
Surface Activation: Preparing a solid substrate, typically a glass slide, with a reactive coating (e.g., N-hydroxysuccinimide (NHS)-activated surface, nitrocellulose) that can covalently bind to the functionalized glycans. google.comgoogle.com
Printing: Immobilizing the functionalized glycans onto the activated surface at discrete, defined spots using robotic microarray printers. google.comgoogle.com Each glycan is typically printed in replicates to ensure reproducibility and allow for statistical analysis. google.coms-bio.com The concentration of the spotted glycan is a critical parameter in array fabrication. google.com
Blocking: After printing, the remaining reactive sites on the surface are blocked with an inert substance (e.g., ethanolamine, BSA) to prevent non-specific binding during the assay. google.com
The resulting glycan array is a high-density collection of immobilized carbohydrate structures, including this compound, ready for probing with biological samples.
Identification of Novel Binding Partners and Glycan-Recognition Profiles
This compound-containing glycan arrays are utilized to screen complex biological samples or purified molecules for binding interactions. The general procedure involves:
Sample Application: Incubating the glycan array with the sample of interest (e.g., fluorescently labeled antibody, protein, serum, viral particles). zbiotech.compnas.orgnih.gov Any components in the sample that bind to the immobilized glycans will be captured.
Washing: Removing unbound molecules by washing the array with appropriate buffers.
Detection: Detecting the bound molecules. If the sample components are directly labeled (e.g., fluorescently), the array can be scanned directly. If not, a labeled secondary detection reagent (e.g., labeled secondary antibody for primary antibodies, labeled streptavidin for biotinylated probes) is applied. nih.govpnas.orgnih.gov
Data Acquisition and Analysis: Scanning the array using a microarray scanner to measure the signal intensity at each spot, which correlates with the amount of bound molecule. pnas.orgnih.gov Software is used to analyze the signal intensities, compare binding across different glycans, and identify binding partners and their relative affinities.
Research using glycan arrays has been instrumental in characterizing the binding specificity of anti-SSEA-4 antibodies. For instance, studies have confirmed that certain anti-SSEA-4 antibodies, such as MC813-70, specifically recognize the SSEA-4 hexasaccharide with high affinity, showing minimal or no binding to other related glycans on the array. nih.govpnas.orgnih.gov This demonstrates the power of glycan array technology in validating antibody specificity and understanding the fine details of glycan recognition. nih.govnih.gov Glycan arrays can also reveal potential cross-reactivity with structurally similar glycans or identify novel binding partners in complex biological mixtures. mdpi.comgoogle.com
The data obtained from glycan array experiments can be presented in various formats, including heat maps illustrating binding intensities across the array or graphs showing binding curves and dissociation constants (Kd) for specific interactions. pnas.orgnih.gov For example, the dissociation constant of the antibody MC813-70 towards SSEA-4 hexasaccharide on a glycan array was determined to be in the nanomolar range, indicating high binding affinity. pnas.orgnih.gov
Here is an example of how data from a glycan array experiment characterizing antibody binding specificity might be presented:
| Glycan Structure | Binding Intensity (RFU) | Standard Deviation (SD) |
| This compound (Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc) | 30,000 | 1500 |
| SSEA-3 (Gb5Cer) | 500 | 150 |
| Globo H | 700 | 200 |
| Lacto-N-tetraose | 100 | 50 |
| Other Glycans | < 100 | < 30 |
Note: This is a hypothetical example illustrating the type of data that can be generated. Actual values would depend on the specific antibody, array, and experimental conditions.
Q & A
Basic Research Questions
Q. What methodologies are most reliable for detecting and quantifying SSEA-4 hexaose in biological samples?
- Methodological Answer : Use colorimetric assays like the phenol-sulfuric acid method, which reacts with free reducing sugars to produce stable orange-yellow chromophores measurable via spectrophotometry . For higher specificity, pair this with chromatographic techniques (e.g., HPLC or TLC) to isolate this compound from complex mixtures. Validate quantification with triplicate measurements and include negative controls (e.g., sugar-free buffers) to account for background noise.
Q. How can researchers confirm the structural integrity of this compound post-extraction?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze carbohydrate moieties and confirm stereochemistry. Compare retention times in chromatographic profiles (e.g., HPAEC-PAD) against synthetic standards. For functional validation, use enzymatic digestion with glycosidases specific to SSEA-4’s glycan structure and monitor cleavage products via mass spectrometry (MS). Ensure reproducibility by repeating structural analyses across multiple batches .
Q. What experimental models are suitable for studying this compound’s functional role in cellular processes?
- Methodological Answer : Utilize in vitro models like embryonic stem cells or cancer cell lines, where SSEA-4 is highly expressed. Apply knockout/knockdown techniques (e.g., CRISPR-Cas9 or siRNA) to disrupt SSEA-4 synthesis and observe phenotypic changes. For binding studies, use surface plasmon resonance (SPR) to measure interactions with lectins or antibodies, ensuring buffer conditions (pH 7.5, ionic strength) mimic physiological environments .
Advanced Research Questions
Q. How should contradictory data about this compound’s binding affinities be resolved?
- Methodological Answer : Conduct systematic re-analysis of experimental conditions, including buffer composition, temperature, and ligand concentrations. Use SPR or isothermal titration calorimetry (ITC) to compare binding kinetics under standardized protocols. Perform meta-analyses of published datasets to identify consensus dissociation constants (KD), and validate findings using orthogonal methods (e.g., fluorescence polarization) .
Q. What strategies improve the chemical synthesis of this compound to enhance yield and purity?
- Methodological Answer : Optimize glycosylation reactions using trichloroacetimidate donors and catalytic Lewis acids (e.g., TMSOTf) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using silica gel column chromatography. For large-scale synthesis, employ iterative protecting group strategies and characterize intermediates with <sup>1</sup>H/<sup>13</sup>C NMR. Final purity can be assessed via reverse-phase HPLC with evaporative light scattering detection (ELSD) .
Q. How do researchers design experiments to investigate this compound’s role in protein signaling pathways?
- Methodological Answer : Use co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to identify SSEA-4-binding proteins. For functional studies, treat cells with this compound and quantify downstream signaling markers (e.g., phosphorylated kinases) via Western blot. Include controls with scrambled oligosaccharides to rule out nonspecific effects. Data should be analyzed using nonlinear regression models to determine dose-response relationships .
Data Analysis and Reporting Guidelines
- Handling Discrepancies : Compare raw datasets with published literature to identify outliers. Use statistical tests (e.g., ANOVA or Student’s t-test) to assess significance, and report effect sizes with confidence intervals .
- Visualization : Present quantitative data in bar graphs (mean ± SEM) and binding curves in scatter plots with curve-fitting (e.g., Hill equation). For structural data, include annotated NMR spectra or MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
